2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione
CAS No.: 41306-64-3
Cat. No.: VC2054624
Molecular Formula: C13H12BrNO3
Molecular Weight: 310.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41306-64-3 |
|---|---|
| Molecular Formula | C13H12BrNO3 |
| Molecular Weight | 310.14 g/mol |
| IUPAC Name | 2-(5-bromo-4-oxopentyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2 |
| Standard InChI Key | PSKJVCNFAMZUFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr |
Introduction
Chemical Identification and Properties
2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione is an isoindole derivative characterized by a unique molecular structure featuring a bromine atom attached to a pentyl chain, which is further connected to an isoindole ring system. This distinctive structural arrangement contributes to the compound's chemical reactivity and biological properties.
The compound is identified by the following chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 41306-64-3 |
| Molecular Formula | C13H12BrNO3 |
| Molecular Weight | 310.14 g/mol |
| IUPAC Name | 2-(5-bromo-4-oxopentyl)isoindole-1,3-dione |
| Melting Point | 125–127°C |
The structure of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione can be represented using various chemical notations, including:
| Notation Type | Representation |
|---|---|
| InChI | InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2 |
| InChI Key | PSKJVCNFAMZUFJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr |
Synthetic Methodologies
The synthesis of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione typically involves a series of chemical reactions, including bromination and cyclization processes. One common synthetic route begins with phthalic anhydride and a brominated alkyl ketone as starting materials.
Laboratory-Scale Synthesis
The laboratory-scale synthesis typically follows these general steps:
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Reaction of phthalic anhydride with an appropriate amine to form an intermediate
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Bromination of the intermediate using brominating agents
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Cyclization to form the isoindole ring structure
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Purification through crystallization or chromatographic techniques
Industrial Production Methods
Industrial production methods for 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione employ optimized processes for high yield and purity. These methods often utilize:
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Continuous flow reactors for efficient reaction control
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Advanced purification techniques including fractional crystallization
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Quality control measures to ensure consistent product specifications
The industrial synthesis is designed to maximize yield while minimizing the formation of unwanted by-products, ensuring the commercial viability of the compound production.
Chemical Reactivity Profile
2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione exhibits diverse chemical reactivity, making it valuable in organic synthesis. The compound can participate in various chemical transformations, providing access to a range of structurally diverse derivatives.
Oxidation Reactions
Oxidation of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione can be achieved using reagents such as N-bromophthalimide in an aqueous acetic acid medium at approximately 30°C. These reactions typically lead to the formation of corresponding carboxylic acids or ketones, expanding the compound's synthetic utility.
Reduction Reactions
The compound undergoes reduction with common reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether. These reactions typically result in the formation of alcohols or amines, depending on the specific conditions employed.
Substitution Reactions
The bromine atom in 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione serves as an excellent leaving group, facilitating nucleophilic substitution reactions. A notable example is the halogen exchange reaction using sodium iodide in acetone, which leads to the corresponding iodinated derivative.
Biological Activities
Research has revealed that 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione possesses several significant biological activities, positioning it as a potential candidate for pharmaceutical development.
Antimicrobial Properties
Studies have demonstrated that 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values determined using standard broth microdilution methods are presented in the following table:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has moderate antimicrobial activity, with greater efficacy against Gram-positive bacteria compared to Gram-negative species.
Anticancer Activity
In vitro studies evaluating the cytotoxic effects of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione on cancer cell lines have yielded promising results. The compound demonstrates dose-dependent inhibition of cell viability in multiple cancer cell lines, as indicated by the IC50 values below:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
The mechanism of anticancer activity appears to involve the induction of apoptosis through pathways related to oxidative stress and mitochondrial dysfunction.
Mechanism of Action
The biological activities of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione are attributed to its unique molecular structure, which enables interactions with specific biological targets. The bromine atom and the isoindole ring system play crucial roles in binding to cellular targets, leading to the modulation of biological pathways. These interactions can result in the inhibition or activation of various cellular processes, contributing to the compound's observed biological effects.
Research Applications
2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione has found applications across multiple scientific disciplines, highlighting its versatility as a research tool.
Organic Synthesis
In organic chemistry, 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione serves as a valuable building block for the synthesis of more complex organic molecules. Its reactive functional groups, particularly the bromine atom and the ketone moiety, provide handles for further chemical transformations.
Medicinal Chemistry
The compound has attracted attention in medicinal chemistry as a potential lead structure for drug development. Its demonstrated biological activities, particularly the antimicrobial and anticancer properties, make it a promising starting point for the development of new therapeutic agents.
Materials Science
In materials science, isoindole derivatives including 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione have been explored for applications in the development of advanced materials and polymers. The compound's structural features contribute to specific material properties that can be exploited in various applications.
Case Studies and Research Findings
Several research studies have investigated the potential applications of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione, providing insights into its therapeutic potential.
Anticancer Efficacy Studies
A notable study published in Cancer Letters reported significant tumor regression in xenograft models of breast cancer following treatment with 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione. This research provided in vivo evidence supporting the compound's potential as an anticancer agent, complementing the previously observed in vitro activity.
Antimicrobial Resistance Research
Research has highlighted the effectiveness of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione against antibiotic-resistant bacterial strains. These findings suggest that the compound could potentially serve as a novel antimicrobial agent in the context of the growing global challenge of antimicrobial resistance.
Analytical Characterization
The identification and purity assessment of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione typically involves multiple analytical techniques, ensuring accurate characterization of the compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides detailed information about the compound's structural features. Infrared (IR) spectroscopy helps identify functional groups, particularly the carbonyl groups in the isoindole ring and the ketone in the side chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to assess the purity of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione and to identify any potential impurities or degradation products.
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